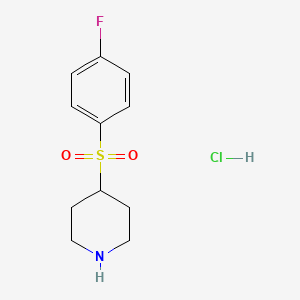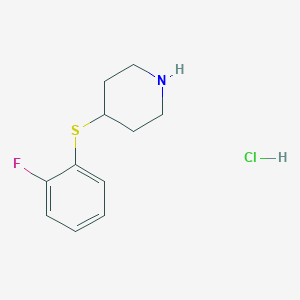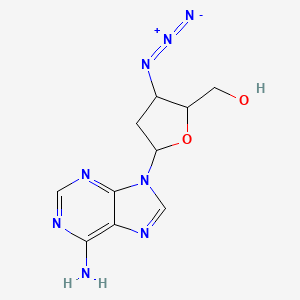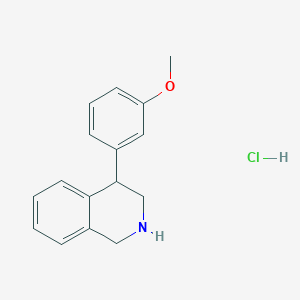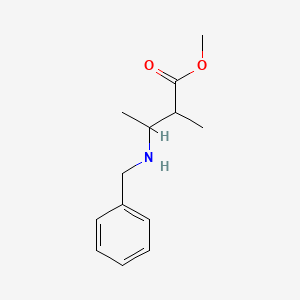
3,6-Anhydro-D-glucitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Anhydro-D-glucitol is a derivative of sorbitol, a sugar alcohol. It is formed through the dehydration of sorbitol and is one of the key intermediates in the production of isosorbide. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 3,6-Anhydro-D-glucitol is primarily synthesized through the dehydration of sorbitol. This process can be catalyzed by various agents, including strong mineral acids like sulfuric acid and hydrochloric acid, as well as solid catalysts and ionic liquids . The reaction typically involves heating sorbitol in the presence of these catalysts at temperatures ranging from 150 to 220°C .
Industrial Production Methods: In industrial settings, the dehydration of sorbitol to produce 3,6-anhydrosorbitol is often carried out in a molten salt hydrate medium, such as zinc chloride (ZnCl2) in water. This method allows for high selectivity and yield, with the reaction being exothermic due to the formation of a strong complex with the released water .
化学反応の分析
Types of Reactions: 3,6-Anhydro-D-glucitol undergoes various chemical reactions, including:
Dehydration: Further dehydration can lead to the formation of isosorbide.
Epimerization: Under certain conditions, 3,6-anhydrosorbitol can be epimerized to form other anhydrohexitols.
Common Reagents and Conditions:
Dehydration: Catalyzed by ZnCl2 in a molten salt hydrate medium at temperatures between 150 to 220°C.
Epimerization: Can occur at elevated temperatures, often in the presence of catalysts.
Major Products:
Isosorbide: Formed through further dehydration of 3,6-anhydrosorbitol.
Other Anhydrohexitols: Such as 1,4-anhydrosorbitol and 1,5-anhydrosorbitol.
科学的研究の応用
3,6-Anhydro-D-glucitol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,6-anhydrosorbitol primarily involves its dehydration and epimerization reactions. The dehydration process is catalyzed by ZnCl2, which forms a complex with the sugar alcohol functions of sorbitol. This complexation facilitates an internal SN2 mechanism, where a secondary alcohol function attacks a primary alcohol function, leading to the formation of 3,6-anhydrosorbitol . The reaction is exothermic due to the formation of a strong complex with the released water .
類似化合物との比較
1,4-Anhydrosorbitol: Another dehydration product of sorbitol, which can also be converted to isosorbide.
1,5-Anhydrosorbitol: Formed under similar conditions but does not undergo further dehydration.
2,5-Anhydrosorbitol: Another isomer formed during the dehydration process.
Uniqueness: 3,6-Anhydro-D-glucitol is unique due to its specific formation pathway and its role as a key intermediate in the production of isosorbide. Its ability to undergo further dehydration to form isosorbide makes it particularly valuable in the synthesis of biodegradable polymers and other industrial applications .
特性
分子式 |
C6H12O5 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
(2R,3R,4R)-2-[(1S)-1,2-dihydroxyethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5+,6+/m0/s1 |
InChIキー |
JNYAEWCLZODPBN-SLPGGIOYSA-N |
異性体SMILES |
C1[C@H]([C@H]([C@H](O1)[C@H](CO)O)O)O |
正規SMILES |
C1C(C(C(O1)C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


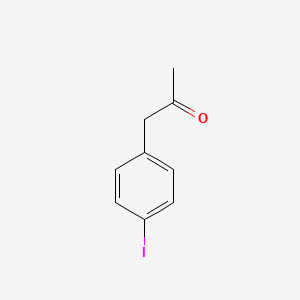
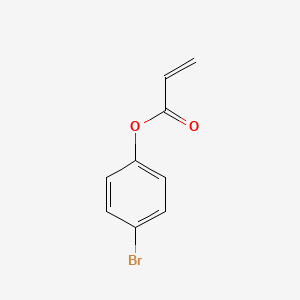
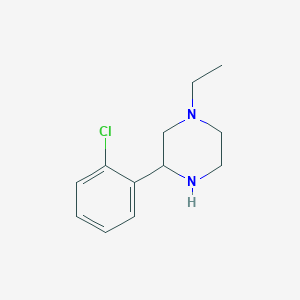

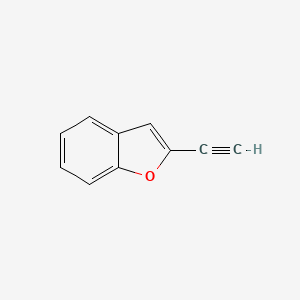
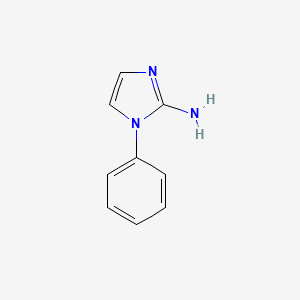
![(1S,2S)-2-[benzyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1367615.png)
